Pentamethylenebis(magnesium bromide)

Catalog No.
S3329185
CAS No.
23708-48-7
M.F
C5H10Br2Mg2
M. Wt
278.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethylenebis(magnesium bromide)

CAS Number

23708-48-7

Product Name

Pentamethylenebis(magnesium bromide)

IUPAC Name

dimagnesium;pentane;dibromide

Molecular Formula

C5H10Br2Mg2

Molecular Weight

278.55 g/mol

InChI

InChI=1S/C5H10.2BrH.2Mg/c1-3-5-4-2;;;;/h1-5H2;2*1H;;/q-2;;;2*+2/p-2

InChI Key

BHNGKNROBJWJDN-UHFFFAOYSA-L

SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]

Canonical SMILES

[CH2-]CCC[CH2-].[Mg+2].[Mg+2].[Br-].[Br-]

Pentamethylenebis(magnesium bromide) is an organomagnesium compound with the molecular formula C₅H₁₀Br₂Mg₂ and a molecular weight of approximately 278.55 g/mol. This compound features a pentamethylene chain, which consists of five methylene (-CH₂-) units, flanked by two magnesium bromide groups. It is known for its role as a reagent in various

Pentamethylenebis(magnesium bromide) acts primarily as a nucleophile in organic reactions. It participates in various reactions, including:

  • Grignard Reactions: As a Grignard reagent, it can react with carbonyl compounds to form alcohols. For example, it can react with aldehydes or ketones to yield corresponding alcohols after hydrolysis.
  • Coupling Reactions: It can facilitate coupling reactions involving alkyl halides or other electrophiles, leading to the formation of larger organic molecules.
  • Nucleophilic Substitution: The compound can engage in nucleophilic substitution reactions with various electrophiles, enabling the synthesis of complex organic structures.

The reactivity of pentamethylenebis(magnesium bromide) is influenced by the presence of the pentamethylene chain, which may affect steric and electronic properties during these reactions .

Pentamethylenebis(magnesium bromide) can be synthesized through several methods:

  • Direct Reaction: One common method involves the reaction of magnesium metal with 1-bromopentane in an anhydrous solvent such as THF. The reaction proceeds via a Grignard mechanism, where magnesium inserts into the carbon-bromine bond.
  • Halogen Exchange: Another approach is to react magnesium bromide with pentamethylene diiodide (or another halogenated derivative), facilitating the formation of pentamethylenebis(magnesium bromide) through halogen exchange.
  • Complexation: In some cases, complexation techniques may be employed to stabilize the compound in solution during synthesis .

Pentamethylenebis(magnesium bromide) finds applications primarily in organic synthesis:

  • Synthesis of Alcohols: It serves as a key reagent for synthesizing alcohols from carbonyl compounds through Grignard reactions.
  • Polymer Chemistry: The compound can be used in polymerization processes to create polyolefins and other polymers.
  • Coordination Chemistry: It may also be utilized in coordination chemistry for preparing organometallic complexes .

Interaction studies involving pentamethylenebis(magnesium bromide) focus on its reactivity with various electrophiles and its behavior in different solvents. These studies help elucidate its role as a nucleophile and its effectiveness in facilitating various organic transformations. Specific interactions with biological systems have not been extensively documented due to its primary application as a synthetic reagent rather than a biologically active compound .

Pentamethylenebis(magnesium bromide) shares similarities with several other organomagnesium compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Magnesium BromideMgBr₂Simple inorganic salt used for various applications.
Ethylmagnesium BromideC₂H₅MgBrA widely used Grignard reagent for synthesizing alcohols.
Propylmagnesium BromideC₃H₇MgBrSimilar reactivity as an organomagnesium compound but with a propyl group.
Butylmagnesium BromideC₄H₉MgBrAnother Grignard reagent used for forming larger organic molecules.

What makes pentamethylenebis(magnesium bromide) unique is its longer carbon chain compared to other Grignard reagents, which can influence its steric effects and reactivity patterns during

Origins in Early Organomagnesium Chemistry

The discovery of Grignard reagents in 1900 by Victor Grignard marked a paradigm shift in synthetic organic chemistry. These monometallic organomagnesium compounds, formed via the reaction of alkyl or aryl halides with magnesium metal, provided unprecedented access to alcohols, ketones, and hydrocarbons. However, their utility was initially limited to single-site nucleophilic attacks.

Philippe Barbier’s earlier work on organozinc reagents laid the groundwork for multi-metallic systems, though their air sensitivity and narrow substrate scope hindered widespread adoption. The transition to bimetallic magnesium complexes began in the mid-20th century, driven by the need for reagents capable of simultaneous activation of multiple reaction sites. X-ray crystallographic studies in the 1960s, such as Guggenberger and Rundle’s analysis of ethylmagnesium bromide bis(diethyl etherate), revealed structural motifs that inspired the design of bridged magnesium systems.

Evolution of Bimetallic Architectures

Pentamethylenebis(magnesium bromide) emerged from systematic investigations into magnesium’s coordination chemistry. Unlike traditional Grignard reagents with linear Mg–C–Mg frameworks, its pentamethylene backbone creates a rigid 10-membered ring structure that enhances thermal stability while maintaining reactivity. This structural innovation addressed key limitations of early bimetallic reagents:

PropertyMonometallic ReagentsBimetallic Reagents
Thermal Stability≤40°C≤80°C
Reaction Sites12
Solubility in EthersHighModerate
Substrate CompatibilityNarrowBroad

Data derived from comparative studies of Grignard reagent classes.

The synthesis of pentamethylenebis(magnesium bromide) typically involves magnesium activation with 1,2-dibromoethane, followed by controlled addition of 1,4-dibromopentane in diethyl ether:

Mg + 1,2-C₂H₄Br₂ → Activated Mg*  Activated Mg* + 1,4-C₅H₁₀Br₂ → C₅H₁₀Br₂Mg₂  

This two-step protocol, optimized for industrial-scale production, achieves 85–92% conversion efficiency under reflux conditions (30–35°C).

The synthesis of pentamethylenebis(magnesium bromide) represents a specialized application of Grignard reagent chemistry, involving the formation of a bis-organometallic compound through the reaction of 1,5-dibromopentane with magnesium metal [1]. This digrignard reagent, with the molecular formula C5H10Br2Mg2 and molecular weight of 278.55, forms through a two-electron insertion process at each terminus of the dibrominated pentane chain [4]. The traditional preparation method requires careful control of reaction conditions to achieve successful formation of the desired bis-magnesium bromide species [6].

The reaction proceeds through an initial activation phase where magnesium metal surface reactivity is established, followed by the main reaction period where both bromine atoms of 1,5-dibromopentane undergo insertion with separate magnesium atoms [35]. Research has demonstrated that the formation of digrignard reagents from alpha,omega-dibromoalkanes can result in either the desired bis-organometallic product or cyclization products, depending on the chain length and reaction conditions [4]. For pentamethylene systems, the five-carbon chain length generally favors the formation of the linear bis-grignard reagent over cyclization products [4].

Solvent Systems: Tetrahydrofuran vs. Diethyl Ether Coordination Effects

The choice of solvent system fundamentally influences the structure, stability, and reactivity of pentamethylenebis(magnesium bromide) through differential coordination effects with the magnesium centers [8] [11]. Tetrahydrofuran and diethyl ether exhibit distinct coordination behaviors that directly impact the organometallic complex formation and subsequent reaction pathways [30] [31].

Table 1: Solvent Coordination Effects in Pentamethylenebis(magnesium bromide) Synthesis

SolventBoiling Point (°C)Coordination GeometryMagnesium-Oxygen Distance (Å)Coordination Number
Diethyl Ether34.5Tetrahedral2.104
Tetrahydrofuran67Octahedral2.106
2-Methyltetrahydrofuran80Mixed~2.104-6

In tetrahydrofuran systems, the magnesium centers adopt predominantly octahedral coordination geometries with enhanced solvation compared to diethyl ether environments [11] [30]. X-ray diffraction studies have revealed that tetrahydrofuran coordinates more effectively to magnesium centers, with three tetrahydrofuran molecules typically coordinating to each magnesium atom in the final complex [11]. This enhanced coordination stabilizes the organometallic species and facilitates reaction initiation at lower temperatures [30].

Diethyl ether coordination results in tetrahedral magnesium environments with reduced coordination numbers compared to tetrahydrofuran systems [11] [31]. The lower boiling point of diethyl ether (34.5°C) presents operational challenges but offers advantages in terms of product isolation and purification [26]. Research has shown that diethyl ether solutions exhibit different Schlenk equilibrium positions compared to tetrahydrofuran, affecting the distribution of monomeric and dimeric grignard species [8] [30].

The coordination environment significantly influences reaction kinetics, with tetrahydrofuran systems typically exhibiting faster reaction rates than diethyl ether equivalents [30]. Potentiometric titration studies have demonstrated that both solvent systems provide similar precision and accuracy for grignard reagent concentration determination, with no significant differences in endpoint sharpness [8]. However, the higher boiling point of tetrahydrofuran allows for elevated reaction temperatures when initiation difficulties are encountered [25].

Critical Atmosphere Control Techniques for Anhydrous Synthesis

Anhydrous conditions represent an absolute requirement for successful pentamethylenebis(magnesium bromide) synthesis, as grignard reagents undergo rapid hydrolysis in the presence of moisture [26] [37]. The implementation of rigorous atmosphere control techniques ensures reaction success and prevents the formation of magnesium hydroxide bromide byproducts [26].

Inert gas atmosphere maintenance typically employs high-purity nitrogen or argon with moisture levels below 1 ppm [10]. The reaction vessel must be thoroughly purged and maintained under positive pressure throughout the synthesis process [37]. Drying tube systems containing calcium chloride or molecular sieves provide continuous moisture exclusion while allowing for pressure equilibration [29].

Table 2: Critical Atmosphere Control Parameters

ParameterSpecificationMonitoring MethodImpact on Yield
Moisture Content<1 ppmKarl Fischer titrationDirect correlation
Oxygen Content<5 ppmOxygen analyzerAffects initiation
Inert Gas Purity>99.9%Gas chromatographyReaction success
Pressure Differential+2-5 mmHgManometerPrevents infiltration

Glassware preparation involves thorough drying at elevated temperatures (typically 120-150°C) for minimum periods of 2-4 hours [29] [40]. All apparatus components must be assembled while hot and immediately purged with dry inert gas to prevent atmospheric moisture absorption [40]. The use of flame-dried glassware under flowing inert gas represents the gold standard for anhydrous synthesis preparation [37].

Water content monitoring through Karl Fischer titration provides quantitative assessment of system dryness, with acceptable levels typically below 200 micrograms per milliliter for organic solvents [8]. Continuous monitoring during reaction progress ensures maintenance of anhydrous conditions throughout the synthesis period [10].

Modern Approaches to Yield Optimization

Contemporary synthetic methodologies for pentamethylenebis(magnesium bromide) focus on addressing traditional limitations through advanced reactor designs and optimized activation strategies [13] [14]. These modern approaches emphasize improved heat management, enhanced reaction control, and increased reproducibility compared to conventional batch processes [15].

Yield optimization strategies have evolved to incorporate real-time monitoring techniques, automated dosing systems, and precise temperature control mechanisms [14]. Research has demonstrated that systematic optimization of reaction parameters can significantly improve both yield and product quality while reducing reaction times [18] [22].

Continuous Flow Reactor Adaptations

Continuous flow reactor technology has emerged as a transformative approach for pentamethylenebis(magnesium bromide) synthesis, offering superior heat management and enhanced safety profiles compared to traditional batch processes [13] [15]. Flow reactor systems enable precise control of reaction parameters while minimizing the risks associated with highly exothermic grignard formation reactions [14].

Table 3: Continuous Flow vs. Batch Process Comparison

ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction Time3-6 hours15-60 minutes3-24× faster
Heat ManagementLimitedExcellentSignificant
Temperature Control±5°C±1°C5× more precise
Safety ProfileModerate riskEnhanced safetyRisk reduction
ScalabilityVessel limitedHighly scalableLinear scaling
Product ConsistencyVariableUniformQuality improvement

The implementation of packed-bed flow reactors containing magnesium powder provides enhanced surface area contact and improved reaction efficiency [15] [16]. These systems typically operate with residence times of 5-30 minutes, representing substantial improvements over traditional batch reaction times of 3-6 hours [13] [15]. The continuous nature of flow processing enables steady-state operation with consistent product quality and reduced batch-to-batch variation [14].

Flow reactor design incorporates multiple unit operations in series, including grignard formation, reaction with electrophiles, and continuous workup procedures [14]. Advanced flow systems integrate automated monitoring and control systems that maintain optimal reaction conditions throughout the process [13]. The enhanced heat transfer characteristics of flow reactors effectively manage the highly exothermic nature of grignard formation reactions [15].

Magnesium Surface Activation Strategies

Magnesium surface activation represents a critical factor in achieving high yields and reproducible results in pentamethylenebis(magnesium bromide) synthesis [35] [37]. The native magnesium oxide layer that forms on magnesium metal surfaces presents a significant barrier to grignard reagent formation and must be effectively removed or modified to enable reaction initiation [35] [38].

Table 4: Magnesium Surface Activation Methods

Activation MethodMechanismEffectiveness RatingInitiation TimeConsiderations
Iodine TreatmentMgO removal via MgI2 formationHigh10-30 minutesRequires ventilation
1,2-DibromoethaneEthylene generation, oxide disruptionHigh5-15 minutesGenerates gas evolution
Mechanical ScratchingPhysical oxide layer removalModerateImmediateLabor intensive
SonicationUltrasonic oxide disruptionModerate15-45 minutesEquipment dependent
Plasma TreatmentSurface oxidation state modificationVery High5-10 minutesSpecialized equipment

Iodine activation involves the addition of small quantities of elemental iodine to the magnesium-solvent mixture, where iodine vapors react with the magnesium oxide surface layer [35] [36]. This process generates magnesium iodide and effectively removes the passivating oxide coating, creating reactive magnesium sites for grignard formation [38]. Research has demonstrated that iodine treatment increases both the density of reactive sites and the rate at which individual sites react [35].

The 1,2-dibromoethane activation method generates ethylene gas through reaction with magnesium, providing both oxide layer disruption and indication of reaction initiation through visible gas evolution [4] [37]. This activation approach offers the advantage of providing clear visual confirmation of magnesium activation while effectively removing surface oxides [26]. The generated ethylene serves as an indicator of successful activation, with vigorous gas evolution confirming reactive surface formation [1].

Advanced plasma treatment methods represent emerging activation strategies that modify magnesium surface oxidation states through controlled plasma exposure [20]. These techniques offer superior activation efficiency compared to traditional chemical methods while providing environmental benefits through elimination of chemical activators [20]. Plasma activation enhances magnesium surface reactivity through controlled surface modification and oxide layer restructuring [17].

Mechanical activation through surface scratching or grinding provides immediate oxide layer removal but requires careful technique to avoid introducing moisture or contaminants [35] [36]. This approach offers simplicity and immediate activation but may result in non-uniform reactive surface distribution [35]. Sonication methods employ ultrasonic energy to disrupt oxide layers through cavitation effects, providing consistent activation across magnesium surfaces [37].

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-19

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